2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone
Description
Properties
Molecular Formula |
C16H14F3NO3S |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
[(E)-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3/b20-15+ |
InChI Key |
GHAOMANCFBUXTJ-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C)/C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Oxime Formation
- Reagents and Conditions:
The ketone 2,2,2-trifluoro-1-(4-methylphenyl)ethanone is treated with hydroxylamine hydrochloride in the presence of a base such as pyridine or triethylamine. - Solvents:
Polar solvents like methanol, dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used. - Temperature:
Reaction temperatures range from 0°C to 60°C, often optimized near room temperature to prevent decomposition. - Mechanism:
Nucleophilic attack of hydroxylamine on the ketone carbonyl forms an oxime intermediate.
Formation of the Oxime O-Sulfonate (Sulfonylation)
- Reagents and Conditions:
The oxime intermediate is reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl. - Solvents:
Dichloromethane or acetone are preferred solvents for this step due to their ability to dissolve both reactants and maintain reaction homogeneity. - Temperature:
Typically conducted at 0°C to room temperature to control the reaction rate and avoid side reactions. - Mechanism:
The oxime oxygen acts as a nucleophile, attacking the sulfonyl chloride to form the O-sulfonylated oxime derivative.
Reaction Conditions and Optimization
Alternative Synthetic Approaches
Use of Oxime Salts:
Sodium salts of oximes can be prepared by reacting the oxime with sodium alkoxides in DMF, which can then be reacted with sulfonyl chlorides to yield the sulfonylated oxime. This method allows for milder reaction conditions and better control over the sulfonylation step.Phase Transfer Catalysis:
Some literature describes the use of phase transfer catalysts such as benzyltriethylammonium chloride in basic aqueous-organic biphasic systems to facilitate oxime formation from benzyl cyanides and nitro compounds, which can be adapted for intermediates related to this compound.
Mechanistic Insights
The trifluoromethyl group exerts a strong electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon in the starting ketone, which facilitates the nucleophilic attack by hydroxylamine. The resulting oxime nitrogen and oxygen atoms provide sites for further functionalization. The sulfonylation on the oxime oxygen forms a stable sulfonate ester, which can influence the compound's reactivity and stability in subsequent applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time | Comments |
|---|---|---|---|---|---|
| Oxime Formation | 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone, Hydroxylamine hydrochloride, Base | Methanol, DMF, THF | 0 to 60 | Several hours | Control pH and temperature for optimal yield |
| Oxime Salt Formation | Oxime, Sodium alkoxide | DMF | 0 to 20 | 1-2 hours | Alternative to direct oxime for sulfonylation |
| Sulfonylation | Oxime or oxime salt, 4-methylbenzenesulfonyl chloride, Base | Dichloromethane, Acetone | 0 to 25 | 1-3 hours | Slow addition of sulfonyl chloride advised |
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Scientific Research Applications
The compound features a trifluoromethyl group and sulfonamide functionality, which contribute to its unique reactivity and stability. The presence of the oxime group enhances its potential for various chemical transformations.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific biological pathways. Research has indicated that derivatives of oxime compounds can exhibit anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study demonstrated that similar oxime derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting that 2,2,2-trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone could be a candidate for further development in treating inflammatory diseases .
Agrochemicals
The compound's structure allows it to function as a potential pesticide or herbicide. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of agrochemical formulations.
Case Study: Pesticidal Activity
Research has shown that compounds with similar structural motifs exhibit effective pest control properties against various agricultural pests. In controlled experiments, derivatives demonstrated high toxicity levels against target insect species while maintaining low toxicity to beneficial insects .
Materials Science
In materials science, the compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. The trifluoromethyl group is known to enhance thermal stability and chemical resistance.
Case Study: Polymer Synthesis
Recent studies have explored the incorporation of this compound into polymer matrices to produce materials with enhanced mechanical properties and thermal stability. The results indicated improved performance metrics compared to traditional polymer formulations .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime and tosyl groups can interact with active sites of enzymes, potentially inhibiting their activity by forming stable complexes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-(4-methylphenyl)ethan-1-imine
- CAS No.: 40618-87-9
- Molecular Formula: C₁₅H₁₂F₃NO₃S
- Molecular Weight : 343.32 g/mol
- Key Features : Contains a trifluoromethyl group, a 4-methylphenyl ring, and a sulfonyloxime moiety. The Z-configuration of the oxime is critical for its stereoelectronic properties .
Formation of α-halogenated ketones (e.g., 2-bromo-1-(4-methylphenyl)ethanone) via halogenation of acetophenone derivatives .
Reaction with sulfonyloxime nucleophiles under basic conditions (e.g., sodium ethoxide), followed by recrystallization .
Physicochemical Properties :
- LogP : 4.75 (indicative of high lipophilicity) .
- Topological Polar Surface Area (TPSA) : 64.1 Ų (moderate polarity due to sulfonyl and oxime groups) .
Comparison with Structural Analogs
Substituent Variations on the Phenyl Rings
Functional Group Modifications
Biological Activity
2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone, also known by its CAS number 87736-79-6, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the trifluoromethyl group and sulfonamide moiety, suggests diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of this compound is with a molecular weight of 357.35 g/mol. It has a boiling point of approximately 396.87ºC and a flash point of 193.82ºC .
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3NO3S |
| Molecular Weight | 357.35 g/mol |
| CAS Number | 87736-79-6 |
| Boiling Point | 396.87ºC |
| Flash Point | 193.82ºC |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide groups have shown effectiveness against various bacterial strains . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Potential
Studies have highlighted that oxime derivatives can possess anticancer properties. In particular, compounds containing sulfonamide functionalities have been evaluated for their ability to inhibit cancer cell proliferation. For example, related compounds have demonstrated cytotoxicity against human breast cancer cells with IC50 values as low as 27.3 μM . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics .
- Anticancer Activity : In another investigation focusing on breast cancer cell lines, a series of oxime derivatives were synthesized and tested for cytotoxicity. The study reported that one derivative showed an IC50 value of 43.4 μM against T47D cells, suggesting potential for further development as an anticancer agent .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission and could be targeted for neurodegenerative diseases .
- Induction of Apoptosis : The anticancer properties may be attributed to the activation of apoptotic pathways leading to programmed cell death in malignant cells.
Q & A
Q. How does substitution at the phenyl ring influence electronic properties?
- Methodological Answer : Synthesize derivatives with electron-donating (e.g., –OCH₃) or withdrawing (–NO₂) groups. Analyze via cyclic voltammetry (reduction potentials) and UV-Vis spectroscopy (charge-transfer bands). Correlate with Hammett plots to quantify substituent effects .
Q. What distinguishes this compound from non-fluorinated analogs in drug design?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Compare pharmacokinetic profiles (e.g., LogP, plasma half-life) and binding affinities using surface plasmon resonance (SPR) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
